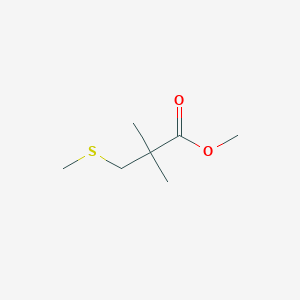

methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate

描述

属性

IUPAC Name |

methyl 2,2-dimethyl-3-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2,5-10-4)6(8)9-3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZSHOVXBGIHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification of 2,2-Dimethyl-3-Methylsulfanyl-Propionic Acid

The most common and direct method to prepare methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate is through the esterification of its corresponding carboxylic acid, 2,2-dimethyl-3-methylsulfanyl-propionic acid, with methanol.

- Reaction Conditions : The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Process : The acid and methanol are refluxed together to drive the equilibrium towards ester formation.

- Optimization : Industrial scale synthesis may employ continuous flow reactors to improve yield and purity by better controlling reaction parameters such as temperature, residence time, and catalyst concentration.

This method benefits from straightforward reaction conditions and good availability of starting materials, making it the preferred route in both laboratory and industrial settings.

Thiolation and Subsequent Esterification Routes

An alternative approach involves the thiolation of suitable precursors followed by esterification or direct alkylation at the sulfur atom.

- Thiolation Step : Starting from compounds like 3-phenylquinoxalin-2(1H)-one, thiation can be performed using reagents such as cyclohexyl dithiocarbamate salts to introduce sulfur functionalities.

- Alkylation : The sulfur atom can then be alkylated with methylating agents to form the methylsulfanyl group.

- Ester Formation : Concurrent or subsequent esterification with methanol yields the methyl ester.

This route is more complex and typically used when additional functionalization on the sulfur or adjacent atoms is required for further synthetic elaboration.

Michael Addition-Based Synthesis of Sulfur-Containing Esters

Recent research has demonstrated the use of chemoselective Michael addition reactions to synthesize sulfur-containing methyl esters analogous to this compound.

- Mechanism : The sulfur nucleophile attacks α,β-unsaturated esters or acids (e.g., acrylic acid derivatives) to form S-substituted propanoates.

- Catalysts and Conditions : The reaction is typically performed in the presence of bases such as triethylamine and mild heating.

- Advantages : This method allows the introduction of diverse sulfur-containing groups with high selectivity and yield.

Although this method has been applied more extensively to quinoxaline derivatives, the principles are adaptable to the synthesis of this compound or its analogs.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic Confirmation : The synthesized this compound is confirmed by ^1H and ^13C NMR, showing characteristic signals for the methyl ester group and the methylsulfanyl substituent.

- Chemical Reactivity : The methylsulfanyl group is reactive towards oxidation (forming sulfoxides/sulfones) and substitution, providing a handle for further functionalization.

- Industrial Relevance : The compound serves as an intermediate in pharmaceutical and agrochemical syntheses, making efficient preparation methods valuable.

化学反应分析

methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

科学研究应用

methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with cellular components.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The provided evidence highlights several esters with pesticidal applications, though none directly match the target compound. Below is a comparative analysis based on structural analogs:

2.1. Comparison with Pyrethroid Esters

Pyrethroids in , such as cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate (tralomethrin), share a branched ester framework but differ significantly in substituents:

- Ester Group: The target compound uses a simple methyl ester, whereas pyrethroids feature bulky cyano(3-phenoxyphenyl)methyl groups, enhancing their insecticidal activity .

- Substituents : The methylsulfanyl group in the target compound contrasts with halogenated (e.g., tetrabromoethyl in tralomethrin) or trifluoromethyl groups in pyrethroids. Sulfur’s lower electronegativity may reduce oxidative stability compared to halogenated analogs.

2.2. Comparison with Phosphonamidate Esters

describes cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate, a phosphonamidate ester. Key distinctions include:

- Backbone: The target compound has a propanoate backbone, while phosphonamidates incorporate phosphorus, enabling interactions with acetylcholinesterase in nerve agents .

- Functional Groups: The methylsulfanyl group in the target compound is less reactive than the phosphonothiolate group, which participates in covalent binding to biological targets.

Data Table: Structural and Functional Properties

Research Findings and Implications

- Stability and Reactivity : The methylsulfanyl group in the target compound may confer moderate nucleophilicity, contrasting with pyrethroids’ halogenated groups (resistant to hydrolysis) or phosphonamidates’ enzymatic targeting .

- Biological Activity : While pyrethroids disrupt insect sodium channels, the target compound’s simpler structure lacks the steric bulk required for similar receptor interactions. Its sulfur moiety could, however, serve as a hydrogen bond acceptor in enzyme inhibition.

生物活性

Methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfanyl group and an ester functional group. The structure can be represented as follows:

This compound's unique structure allows it to participate in various biochemical pathways, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The methylsulfanyl group can engage in biochemical reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. This active form is capable of further interactions with cellular components, potentially modulating various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, a related study on methyl derivatives demonstrated significant antiproliferative effects against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL for various compounds .

- Enzyme Interaction : The compound's ability to interact with specific enzymes suggests potential applications in drug development. Its derivatives may serve as candidates for therapeutic agents targeting enzymatic pathways involved in disease processes.

Case Study 1: Anticancer Evaluation

A systematic evaluation was conducted on a series of methyl derivatives related to this compound. The study assessed their cytotoxic effects on cancer cell lines using the MTT assay:

| Compound ID | Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|---|

| 9 | HCT-116 | 1.9 | High |

| 11a | MCF-7 | 5.0 | Moderate |

| 11c | HCT-116 | 7.52 | Low |

This data highlights the varying degrees of activity among different derivatives, emphasizing the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Enzyme Inhibition

Another study investigated the compound's role as an enzyme inhibitor. Results indicated that this compound could inhibit key metabolic enzymes involved in drug metabolism, suggesting its utility in pharmacological applications.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound and its derivatives, often involving Michael addition reactions or other nucleophilic substitution methods.

- Biological Assays : Comprehensive screening using different cell lines has been employed to evaluate the cytotoxicity and potential therapeutic applications of synthesized compounds.

- Toxicological Assessments : The safety profiles of these compounds are being evaluated through metabolic studies to understand their biotransformation and potential toxic effects .

常见问题

Q. What are the recommended laboratory methods for synthesizing methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate?

The synthesis typically involves esterification and thiol-group incorporation. A common approach is reacting 3-mercapto-2-methylpropionic acid derivatives with methylating agents under controlled conditions. For example, thiol-ene reactions or nucleophilic substitution with methyl iodide can introduce the methylsulfanyl group. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like disulfides . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. How can researchers assess the purity of this compound, and which analytical techniques are most reliable?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is effective for quantifying impurities. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. For instance, the methylsulfanyl group (SCH₃) exhibits distinct ¹H NMR signals at δ 2.1–2.3 ppm . Purity standards should align with pharmacopeial guidelines for related esters, where impurities are monitored at ≤0.1% thresholds .

Advanced Research Questions

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

Yield optimization requires addressing steric hindrance from the 2,2-dimethyl group. Catalytic methods, such as using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems, enhance thiol-alkylation efficiency. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as ester hydrolysis under acidic conditions. Computational modeling (DFT calculations) aids in predicting transition states and optimizing steric/electronic effects . Additionally, protecting-group strategies for the sulfanyl moiety (e.g., using trityl groups) prevent oxidation during synthesis .

Q. How does the methylsulfanyl group influence the compound’s role in pesticide formulations, and what mechanistic studies validate this?

The methylsulfanyl group enhances lipophilicity, facilitating membrane penetration in target organisms. Studies on structurally related pyrethroids (e.g., tetramethrin) show that sulfur-containing substituents improve binding to insect sodium channels . Degradation pathways (e.g., oxidative cleavage of the S–CH₃ bond) can be tracked using LC-MS/MS, revealing metabolites like sulfoxides and sulfones. Comparative bioassays with sulfur-free analogs demonstrate reduced pesticidal activity, confirming the group’s critical role .

Methodological Considerations

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to evaluate hydrolytic degradation. Buffered solutions (pH 5–7) mimic environmental conditions, with degradation products analyzed via tandem mass spectrometry .

- Stereochemical Analysis : Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric synthesis introduces stereocenters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。